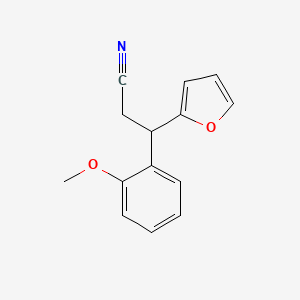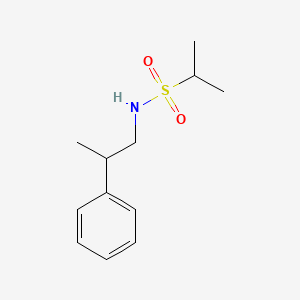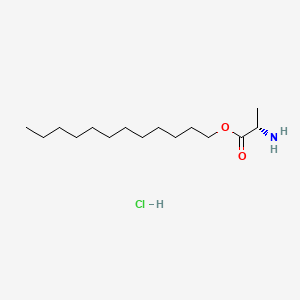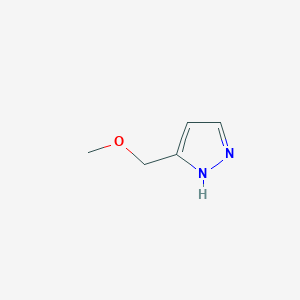
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-
概要
説明
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- is a derivative of the triazole family, characterized by its unique structure that includes a triazole ring substituted with diamine groups and a phenylethyl group. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
作用機序
Target of Action
N3-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diamine, also known as 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-, is a complex compound with potential biological activityRelated compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been synthesized as cyclin-dependent kinase (cdk) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to the prevention of cell proliferation, particularly in cancer cells .
Mode of Action
If we consider its potential similarity to the aforementioned 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues, it may interact with its targets (such as cdks) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in the cell cycle progression, potentially causing cell cycle arrest.
Biochemical Pathways
Inhibition of CDKs can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound’s molecular weight (99095 g/mol) and its predicted boiling point (4737±280 °C at 760 mmHg) suggest that it may have reasonable bioavailability .
Result of Action
If it acts as a cdk inhibitor like its related compounds, it could potentially cause cell cycle arrest and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, its action, efficacy, and stability could potentially be influenced by factors such as exposure to air, pH, and the presence of oxidizing agents.
生化学分析
Biochemical Properties
The biochemical properties of 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- are largely determined by its structure, which includes two amino groups and a triazole unit . This structure confers a significant basicity and strong nucleophilicity to the compound . It is often used as an intermediate in organic synthesis, particularly in the structural modification and synthesis of biologically active molecules such as DNA synthesis inhibitors .
Cellular Effects
It is known that similar compounds, such as 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues, have been synthesized as cyclin-dependent kinase (CDK) inhibitors . These compounds showed potent and selective CDK1 and CDK2 inhibitory activities and inhibited in vitro cellular proliferation in various human tumor cells .
Molecular Mechanism
Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is air sensitive and can react with acids and oxidizing agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- typically involves the reaction of 3,5-diamino-1,2,4-triazole with phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylethyl halides, sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of DNA synthesis, making it useful in genetic studies.
Medicine: Investigated for its potential as an antitumor agent and its role in treating epigenetically-based diseases.
Industry: Serves as a corrosion inhibitor for metals like copper.
類似化合物との比較
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar inhibitory effects on DNA synthesis.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: Known for its potent cyclin-dependent kinase inhibitory activities.
Uniqueness
1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- stands out due to its phenylethyl substitution, which enhances its biological activity and specificity. This unique structure allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
3-N-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9-13-10(15-14-9)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMMHLDBVRXEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)


![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)

![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)


![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)



![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)
